D-Galactose-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

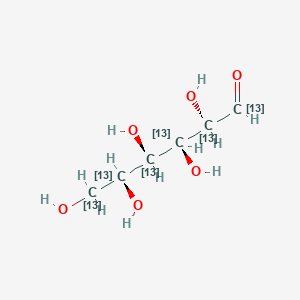

D-Galactose-13C6: is a stable isotope-labeled compound where all six carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose . The molecular formula of this compound is 13C6H12O6, and it has a molecular weight of 186.11 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-13C6 involves the incorporation of carbon-13 into the D-Galactose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of D-Galactose . The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of the compound.

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods, such as fermentation processes using microorganisms that can incorporate carbon-13 into the galactose molecule. These methods are optimized for large-scale production to meet the demand for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: D-Galactose-13C6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form D-Galactonic acid-13C6.

Reduction: It can be reduced to form D-Galactitol-13C6.

Substitution: It can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.

Major Products:

Oxidation: D-Galactonic acid-13C6

Reduction: D-Galactitol-13C6

Substitution: Various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: D-Galactose-13C6 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It is also used in the synthesis of labeled compounds for research purposes .

Biology: In biological research, this compound is used to study the role of galactose in cellular processes and its metabolism in different organisms. It helps in understanding the dynamics of galactose utilization and its impact on cellular functions .

Medicine: this compound is used in medical research to study galactosemia, a genetic disorder affecting galactose metabolism. It is also used in diagnostic tests to evaluate liver function and assess liver diseases .

Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry for the quantification of galactose in various samples .

Wirkmechanismus

D-Galactose-13C6 exerts its effects by participating in metabolic pathways similar to those of natural D-Galactose. It is metabolized by enzymes such as galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4-epimerase. These enzymes facilitate the conversion of this compound into intermediates that enter glycolysis and other metabolic pathways . The incorporation of carbon-13 allows for the tracking and quantification of these metabolic processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Vergleich Mit ähnlichen Verbindungen

D-Glucose-13C6: A stable isotope-labeled glucose molecule where all six carbon atoms are replaced with carbon-13.

D-Fructose-13C6: A stable isotope-labeled fructose molecule with carbon-13.

D-Mannose-13C6: A stable isotope-labeled mannose molecule with carbon-13.

Uniqueness: D-Galactose-13C6 is unique due to its specific role in studying galactose metabolism and its applications in diagnosing and understanding galactose-related disorders. Its use as a tracer in metabolic studies provides valuable insights into the dynamics of carbohydrate metabolism, which is not as extensively studied with other similar compounds .

Biologische Aktivität

D-Galactose-13C6 is a stable isotope-labeled form of D-galactose, which is a monosaccharide and an important component of various biological processes. Its biological activity has been extensively studied, particularly in relation to metabolic pathways, oxidative stress, and aging. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Overview of this compound

D-Galactose is a sugar that plays a crucial role in carbohydrate metabolism and is involved in the synthesis of glycoproteins and glycolipids. The incorporation of the stable isotope carbon-13 (13C) allows for precise tracking of metabolic processes in various studies. This compound has been utilized in research to understand its effects on glucose homeostasis, oxidative stress, and age-related diseases.

Metabolic Pathways

This compound participates in several metabolic pathways, particularly in the liver where it can be converted into glucose. Studies have shown that when ingested, this compound contributes to the systemic circulation of glucose through both direct and indirect routes. For instance, research indicates that approximately 67% of orally ingested galactose enters the systemic circulation directly, while 33% does so indirectly via conversion to glucose .

Table 1: Metabolic Contributions of this compound

| Pathway | Direct Contribution (%) | Indirect Contribution (%) |

|---|---|---|

| Systemic Circulation | 67 | 33 |

| Glycogen Synthesis | Minimal | Minimal |

Oxidative Stress Induction

D-Galactose is widely recognized for its role in inducing chronic oxidative stress in animal models. Research has demonstrated that high levels of D-galactose can lead to increased production of reactive oxygen species (ROS), resulting in cellular damage. In particular, studies have shown that D-galactose treatment can inhibit antioxidant enzyme levels such as superoxide dismutase (SOD) and glutathione peroxidase (GSH), leading to oxidative stress .

Case Study: D-Galactose-Induced Aging Model

A study investigated the effects of D-galactose on aging in mice. Mice treated with D-galactose exhibited significant oxidative stress markers and alterations in biochemical parameters compared to control groups. The treatment led to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, while decreasing antioxidant enzyme activities . This model is frequently used to study age-related diseases and potential therapeutic interventions.

Pharmacological Effects

Recent studies have explored potential pharmacological applications of compounds that can mitigate the effects of D-galactose-induced oxidative stress. For instance, PL 1-3 has been shown to protect against aging-related damage caused by D-galactose by enhancing antioxidant capacity and reducing inflammation . This suggests that targeting oxidative stress pathways may be a viable strategy for developing anti-aging therapies.

Eigenschaften

Molekularformel |

C6H12O6 |

|---|---|

Molekulargewicht |

186.11 g/mol |

IUPAC-Name |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI-Schlüssel |

GZCGUPFRVQAUEE-CPRVWCQRSA-N |

Isomerische SMILES |

[13CH2]([13C@H]([13C@@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.